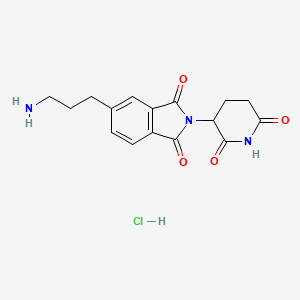

5-(3-氨基丙基)-2-(2,6-二氧代哌啶-3-基)异吲哚-1,3-二酮;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(3-Aminopropyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride is a useful research compound. Its molecular formula is C16H18ClN3O4 and its molecular weight is 351.79. The purity is usually 95%.

BenchChem offers high-quality 5-(3-Aminopropyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Aminopropyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和分子结构

研究已经深入到与所讨论的化学结构相关的 N-氨基亚胺的合成中,探索了它们的分子和晶体结构。例如,Struga 等人(2007 年)合成了两种新的 N-氨基亚胺并分析了它们的非中心对称晶体和氢键模式,这有助于了解它们的分子相互作用和在材料科学中的潜在应用 (Struga 等人,2007 年)。

抗菌和抗癌活性

一些研究集中于合成异吲哚-1,3-二酮的衍生物,以测试它们的抗菌和抗癌特性。Ahmed 等人(2006 年)进行了合成研究以创建烷氧基异吲哚-1,3-二酮,并测试了它们的抗菌活性,证明了这些化合物在开发新的化学治疗剂中的潜力 (Ahmed 等人,2006 年)。此外,Kumar 等人(2015 年)合成了吖啶环状酰亚胺杂化分子并评估了它们的抗癌活性,突出了这些化合物在癌症治疗中的有前景的应用 (Kumar 等人,2015 年)。

抗银屑病剂

对沙利度胺衍生物的合成进行的研究,例如 Tang 等人(2018 年)的研究,旨在找到有效的抗银屑病剂。他们的研究发现,某些沙利度胺衍生物对 TNF-α 和 IL-6 表达表现出改善的抑制活性,表明它们作为新型抗银屑病治疗的潜力 (Tang 等人,2018 年)。

新型合成方法

还探索了异吲哚-1,3-二酮衍生物的创新合成方法。例如,Tan 等人(2016 年)开发了一种新的从 3-亚硫烯开始的六氢-1H-异吲哚-1,3(2H)-二酮衍生物的合成方法。这种方法为生产在制药和材料科学中具有潜在应用的各种衍生物提供了基础 (Tan 等人,2016 年)。

抗菌评价

Jat 等人(2006 年)合成了吡唑并噻唑基烷氧基-1H-异吲哚-1,3(2H)-二酮衍生物,并评估了它们的抗菌活性,强调了此类化合物在开发新的抗菌剂中的相关性 (Jat 等人,2006 年)。

作用机制

Target of Action

The primary target of Thalidomide-4-C3-NH2 (hydrochloride) is cereblon (CRBN) . Cereblon is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . The binding of Thalidomide-4-C3-NH2 (hydrochloride) to cereblon induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .

Mode of Action

Thalidomide-4-C3-NH2 (hydrochloride) interacts with its target, cereblon, by binding to it . This binding induces the recruitment of non-native substrates to CRL4 CRBN . The recruited substrates are then ubiquitinated, marking them for degradation . This process is part of the intracellular ubiquitin-proteasome system, which selectively degrades target proteins .

Biochemical Pathways

The biochemical pathway affected by Thalidomide-4-C3-NH2 (hydrochloride) involves the ubiquitin-proteasome system . By binding to cereblon, Thalidomide-4-C3-NH2 (hydrochloride) influences the recruitment of non-native substrates to CRL4 CRBN . The subsequent ubiquitination of these substrates leads to their degradation . This process can affect various downstream effects, depending on the specific substrates involved.

Result of Action

The molecular and cellular effects of Thalidomide-4-C3-NH2 (hydrochloride)'s action involve the degradation of specific proteins . By binding to cereblon and inducing the recruitment of non-native substrates, Thalidomide-4-C3-NH2 (hydrochloride) leads to the ubiquitination and subsequent degradation of these substrates . This can result in various effects, depending on the specific proteins that are degraded.

生化分析

Biochemical Properties

Thalidomide-4-C3-NH2 (hydrochloride) is an activator of E3 ligase . It ubiquitinylates proteins for subsequent proteolysis . The compound interacts with cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex .

Cellular Effects

The cellular effects of Thalidomide-4-C3-NH2 (hydrochloride) are largely due to its role as a cereblon ligand. It recruits CRBN protein, which is involved in various cellular processes . The compound can influence cell function by modulating the ubiquitin-proteasome system .

Molecular Mechanism

The molecular mechanism of Thalidomide-4-C3-NH2 (hydrochloride) involves its interaction with cereblon (CRBN), a component of the E3 ubiquitin ligase complex . The compound binds to CRBN, leading to the degradation of specific target proteins .

Temporal Effects in Laboratory Settings

Thalidomide, the parent compound, is known to undergo biotransformation by non-enzymatic hydrolysis and enzyme-mediated hydroxylation to form a multitude of metabolites .

Dosage Effects in Animal Models

The dosage effects of Thalidomide-4-C3-NH2 (hydrochloride) in animal models have not been extensively studied. Thalidomide, the parent compound, has been studied in various dosages in animal models .

Metabolic Pathways

Thalidomide-4-C3-NH2 (hydrochloride) is likely to follow similar metabolic pathways as thalidomide. Thalidomide undergoes biotransformation by non-enzymatic hydrolysis and enzyme-mediated hydroxylation to form a multitude of metabolites .

Transport and Distribution

As a cereblon ligand, it is likely to be involved in the intracellular ubiquitin-proteasome system .

Subcellular Localization

As a cereblon ligand, it is likely to be localized in the cytoplasm where the ubiquitin-proteasome system operates .

属性

IUPAC Name |

5-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4.ClH/c17-7-1-2-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21;/h3-4,8,12H,1-2,5-7,17H2,(H,18,20,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFJERMPPMWSPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate](/img/structure/B2473063.png)

![5,6-dihydropyrrolo[2',1':3,4]pyrazino[2,1-a]isoindol-8(12bH)-one monohydrate](/img/structure/B2473064.png)

![2-[(2,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B2473065.png)

![{2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B2473072.png)

![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2473074.png)

![N'-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2473077.png)

![N-(4-bromophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2473079.png)

![2-[2-(2-Chlorophenoxy)anilino]-N-(cyanomethyl)acetamide](/img/structure/B2473080.png)

![2-[4-Methyl-6-(3-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2473083.png)

![4-[2-(4-chlorophenyl)acetyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2473084.png)

![5,10,15,20,25,30,35-Heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;propan-1-ol](/img/structure/B2473086.png)